molecular formula C17H19N3 B11855647 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile

3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile

Cat. No.: B11855647
M. Wt: 265.35 g/mol
InChI Key: FIAJTYPGZWQJJT-UHFFFAOYSA-N
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Description

3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile is a complex organic compound with a unique structure that combines an indole ring with a tetrahydropyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyridine ring, followed by its attachment to the indole ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and tetrahydropyridine-containing molecules. Examples include:

Uniqueness

What sets 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

3-(1-propan-2-yl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-5-carbonitrile

InChI

InChI=1S/C17H19N3/c1-12(2)20-7-5-14(6-8-20)16-11-19-17-4-3-13(10-18)9-15(16)17/h3-5,9,11-12,19H,6-8H2,1-2H3

InChI Key

FIAJTYPGZWQJJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(=CC1)C2=CNC3=C2C=C(C=C3)C#N

Origin of Product

United States

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